1-Methyl-DL-tryptophan
Overview
Description
1-methyltryptophan is a tryptophan derivative that is tryptophan carrying a single methyl substituent at position 1 on the indole. It has a role as an EC 1.13.11.52 (indoleamine 2,3-dioxygenase) inhibitor and an antineoplastic agent. It is a non-proteinogenic alpha-amino acid and a tryptophan derivative.
1-Methyl-DL-tryptophan is a natural product found in Aspergillus fumigatus with data available.
Mechanism of Action
Target of Action
1-Methyl-DL-tryptophan (1-MT) is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a rate-limiting enzyme in the kynurenine pathway, which plays a crucial role in the regulation of the immune response . The D-isomer of 1-MT can inhibit the IDO-related enzyme IDO2 .
Mode of Action
1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . The L-isomer (L-1MT) inhibits IDO weakly but also serves as an enzyme substrate .
Biochemical Pathways
1-MT drives tryptophan catabolism toward the kynurenic acid branch . It induces an increase in tryptophan and its metabolite, kynurenic acid (KYNA), in both mice and human blood . Concurrently, the intermediate metabolite kynurenine (KYN), as well as the KYN/TRP ratio, are reduced after 1-MT treatment .
Pharmacokinetics
1-MT is known for its low toxicity and great pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins . Oral and intravenous administration of 1-MT to rats revealed a long elimination half-life (t1/2β) of 23.5 hours (i.v.) and 46 hours (p.o.), with oral bioavailability of 109% .
Result of Action
1-MT treatment results in an increase of KYNA ex vivo and in vivo . This shift toward the kynurenic acid branch of the kynurenine pathway may be one potential mode of action by 1-MT . Due to the proven immunomodulatory properties of KYNA, this shift should be considered for further applications .
Action Environment
The effects of 1-MT on tryptophan metabolites were similar after the in vivo application of 1-MT to C57BL/6 mice .
Biochemical Analysis
Biochemical Properties
1-Methyl-DL-tryptophan plays a significant role in biochemical reactions by inhibiting the enzyme indoleamine 2,3-dioxygenase. This enzyme is responsible for the degradation of tryptophan into kynurenine and other metabolites. The inhibition of indoleamine 2,3-dioxygenase by this compound leads to an increase in tryptophan levels and a decrease in kynurenine levels. This interaction is crucial because it affects the immune response and has implications for cancer therapy .
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting indoleamine 2,3-dioxygenase, it prevents the depletion of tryptophan, which is essential for T-cell proliferation. This inhibition can enhance the immune response against tumors by restoring the proliferation and cytotoxic activity of T lymphocytes . Additionally, this compound can modulate dendritic cell function and affect cell signaling pathways, such as the mammalian target of rapamycin pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of indoleamine 2,3-dioxygenase. This inhibition prevents the conversion of tryptophan to kynurenine, thereby maintaining higher levels of tryptophan. The compound can also inhibit the related enzyme indoleamine 2,3-dioxygenase 2, which further contributes to its effects on tryptophan metabolism . These interactions lead to changes in gene expression and cellular signaling pathways, enhancing the immune response and potentially inhibiting tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that continuous supplementation with this compound can significantly reduce the expression of indoleamine 2,3-dioxygenase in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance the immune response without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal metabolic processes . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety.
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting indoleamine 2,3-dioxygenase, it prevents the conversion of tryptophan to kynurenine and other downstream metabolites . This inhibition can lead to changes in metabolic flux and alter the levels of various metabolites, impacting immune responses and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Studies have shown that it can accumulate in different organs, including the brain, following administration . The compound’s distribution is influenced by its interactions with transport proteins and its solubility in different cellular environments .
Subcellular Localization
This compound’s subcellular localization is primarily influenced by its interactions with indoleamine 2,3-dioxygenase and related enzymes. It is likely to be found in cellular compartments where these enzymes are active, such as the cytoplasm and possibly the endoplasmic reticulum . The compound’s activity and function are closely tied to its localization within these subcellular compartments.
Properties
IUPAC Name |
2-amino-3-(1-methylindol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314131 | |
Record name | 1-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26988-72-7, 21339-55-9 | |
Record name | 1-Methyl-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26988-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-DL-tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ARBRIN,(L) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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